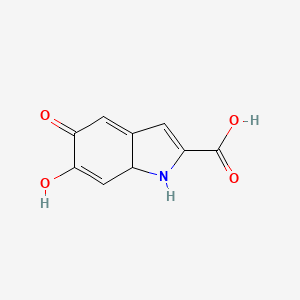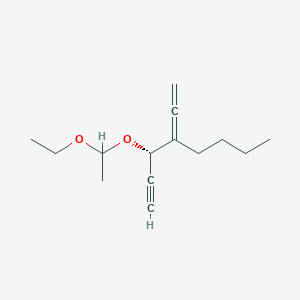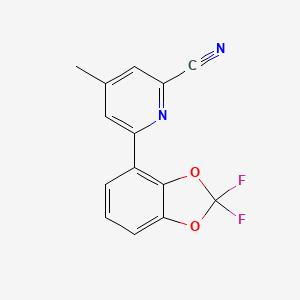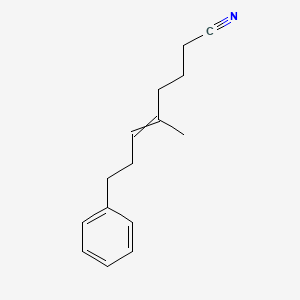![molecular formula C16H18BClN2O4S2 B14207784 1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]- CAS No. 821785-00-6](/img/structure/B14207784.png)
1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the class of diazaborolidines These compounds are known for their unique structural properties, which include a boron-nitrogen ring
準備方法
The synthesis of 1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of a boron-containing precursor with a nitrogen-containing compound under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the boron-nitrogen ring. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
化学反応の分析
1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The boron-nitrogen ring structure allows it to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.
類似化合物との比較
1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds such as:
1,3,2-Diazaborolidine, 2-chloro-1,3-dimethyl-: This compound has a similar boron-nitrogen ring structure but with different substituents, leading to variations in its chemical reactivity and applications.
1,3,2-Benzodiazaborol-2-yl: This compound features a benzene ring fused to the diazaborolidine structure, which can enhance its stability and luminescent properties.
The uniqueness of 1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
821785-00-6 |
|---|---|
分子式 |
C16H18BClN2O4S2 |
分子量 |
412.7 g/mol |
IUPAC名 |
2-chloro-1,3-bis-(4-methylphenyl)sulfonyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C16H18BClN2O4S2/c1-13-3-7-15(8-4-13)25(21,22)19-11-12-20(17(19)18)26(23,24)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
HAMFXKOIMUWUPC-UHFFFAOYSA-N |
正規SMILES |
B1(N(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)





![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)

![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
